REACTION_CXSMILES
|
C([NH:4][CH:5]1[CH2:9][CH2:8][N:7]([C:10]2[N:19]=[C:18]3[C:13]([C:14](=[O:28])[C:15]([C:23]([O:25]CC)=[O:24])=[CH:16][N:17]3[CH2:20][CH2:21][F:22])=[CH:12][C:11]=2[F:29])[CH2:6]1)(=O)C.C(O)C>Cl>[NH2:4][CH:5]1[CH2:9][CH2:8][N:7]([C:10]2[N:19]=[C:18]3[C:13]([C:14](=[O:28])[C:15]([C:23]([OH:25])=[O:24])=[CH:16][N:17]3[CH2:20][CH2:21][F:22])=[CH:12][C:11]=2[F:29])[CH2:6]1
|
Name
|
ester
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1CN(CC1)C1=C(C=C2C(C(=CN(C2=N1)CCF)C(=O)OCC)=O)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The crystals were dissolved in hot water (100 ml)
|
Type
|
ADDITION
|
Details
|
treated with charcoal
|
Type
|
ADDITION
|
Details
|
The filtrate was adjusted to pH 8.5-9.0 by addition of aqueous 27% ammonia
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CN(CC1)C1=C(C=C2C(C(=CN(C2=N1)CCF)C(=O)O)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |